molecular formula C15H26N2O3 B1293110 tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate CAS No. 960201-86-9

tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate

Cat. No.: B1293110
CAS No.: 960201-86-9
M. Wt: 282.38 g/mol
InChI Key: NWAKHTZENIYBGL-CMDGGOBGSA-N
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Description

tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₅H₂₆N₂O₃ and a molecular weight of 282.379 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl ester and a dimethylamino group.

Scientific Research Applications

tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This compound is classified as an irritant .

Preparation Methods

The synthesis of tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with piperidine and tert-butyl chloroformate as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the tert-butyl ester.

    Dimethylamino Group Introduction: The dimethylamino group is introduced through a subsequent reaction with dimethylamine, typically under anhydrous conditions to prevent hydrolysis.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate involves its interaction with molecular targets and pathways . The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate can be compared with similar compounds, such as :

    tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This compound has a similar piperidine ring structure but differs in the substituents attached to the ring.

    tert-Butyl 4-(dimethylamino)piperidine-1-carboxylate: This compound lacks the enoyl group present in this compound, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-6-12(7-11-17)13(18)8-9-16(4)5/h8-9,12H,6-7,10-11H2,1-5H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAKHTZENIYBGL-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960201-86-9
Record name tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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